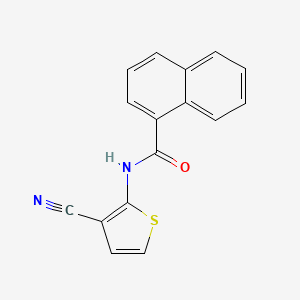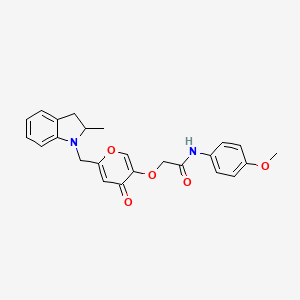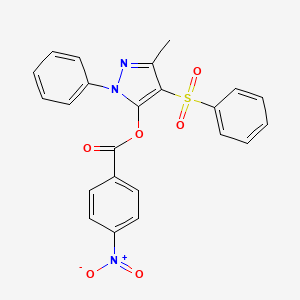
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate and its derivatives have been studied for their molecular structure and hydrogen bonding capabilities. For example, Portilla et al. (2007) examined two isomeric reaction products of similar compounds, noting their ability to form complex sheets and chains through hydrogen bonding. The study highlights the significance of N-H...N, N-H...O, and C-H...O hydrogen bonds in such molecular structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Synthesis and Spectral Studies
El-Bardan (1992) focused on the synthesis and spectral analysis of certain derivatives, exploring their structural characteristics through IR, NMR, and mass spectra. This research provides insights into the properties and potential applications of these compounds in various scientific domains (El-Bardan, 1992).
Antimicrobial Properties
Research by Alsaedi, Farghaly, and Shaaban (2019) revealed that derivatives of this compound exhibit significant antimicrobial properties. Their study synthesized and evaluated novel pyrazolopyrimidines for their effectiveness against various bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Catalytic Applications
The use of derivatives in catalysis has also been investigated. Elhamifar, Ramazani, Norouzi, and Mirbagheri (2018) studied a magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst for green synthesis. This research demonstrates the potential use of these compounds in environmentally friendly synthesis processes (Elhamifar, Ramazani, Norouzi, & Mirbagheri, 2018).
properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6S/c1-16-21(33(30,31)20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)32-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYPTODMDKFKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)
![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)

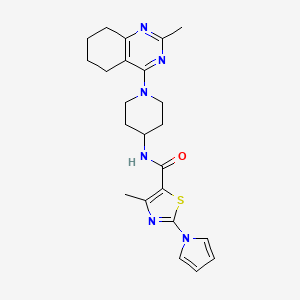
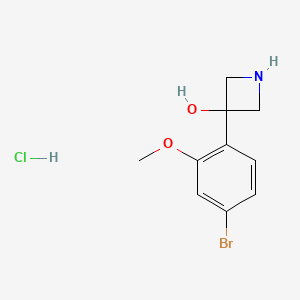
![1-(3,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568095.png)

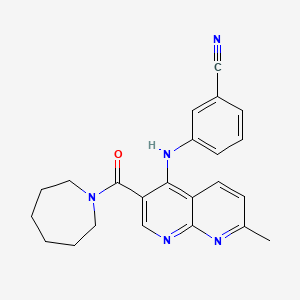
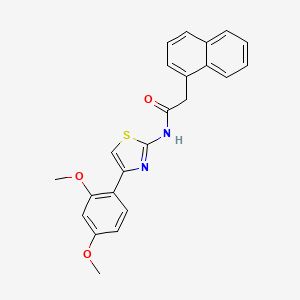
![tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B2568100.png)

